molecular formula C21H27N5O B2401248 (4-Phenethylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone CAS No. 1421585-57-0

(4-Phenethylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

Cat. No.: B2401248
CAS No.: 1421585-57-0
M. Wt: 365.481
InChI Key: XUTNHBNBXOJDJB-UHFFFAOYSA-N
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Description

(4-Phenethylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone is a complex organic compound that features a combination of piperazine, pyrrolidine, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenethylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyridazine core: Starting from a suitable pyridazine precursor, such as 3-chloropyridazine, which undergoes nucleophilic substitution with pyrrolidine to form 6-(pyrrolidin-1-yl)pyridazine.

    Attachment of the piperazine moiety: The intermediate product is then reacted with 4-phenethylpiperazine under appropriate conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidine rings.

    Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and interaction with other chemical entities.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological or psychiatric disorders.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Potential use in the development of new materials with specific chemical properties.
  • Application in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (4-Phenethylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone is not fully understood but is believed to involve interaction with specific molecular targets such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • (4-Phenethylpiperazin-1-yl)(6-(morpholin-4-yl)pyridazin-3-yl)methanone
  • (4-Benzylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone
  • (4-Phenethylpiperazin-1-yl)(6-(piperidin-1-yl)pyridazin-3-yl)methanone

Comparison:

    Structural Differences: The presence of different substituents on the piperazine or pyridazine rings can significantly alter the compound’s chemical and biological properties.

    Unique Properties: (4-Phenethylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone is unique due to its specific combination of functional groups, which may confer distinct pharmacological activities compared to its analogs.

Properties

IUPAC Name

[4-(2-phenylethyl)piperazin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c27-21(19-8-9-20(23-22-19)25-11-4-5-12-25)26-16-14-24(15-17-26)13-10-18-6-2-1-3-7-18/h1-3,6-9H,4-5,10-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTNHBNBXOJDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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